molecular formula C17H24N4O4 B11562059 (3E)-N-(2-ethylphenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(2-ethylphenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11562059
M. Wt: 348.4 g/mol
InChI Key: WCEDEIVLIDMZMQ-UDWIEESQSA-N
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Description

(3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethylphenyl group, a methoxyethylamino group, and a hydrazinylidene butanamide moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then subjected to acylation using 2-methoxyethyl isocyanate to introduce the methoxyethylamino group.

    Condensation Reaction: The final step involves the condensation of the acylated hydrazone with butanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)propanamide: Similar structure but with a propanamide moiety.

    (3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)pentanamide: Similar structure but with a pentanamide moiety.

Uniqueness

The uniqueness of (3E)-N-(2-ethylphenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

N'-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C17H24N4O4/c1-4-13-7-5-6-8-14(13)19-15(22)11-12(2)20-21-17(24)16(23)18-9-10-25-3/h5-8H,4,9-11H2,1-3H3,(H,18,23)(H,19,22)(H,21,24)/b20-12+

InChI Key

WCEDEIVLIDMZMQ-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C(=O)NCCOC)/C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C(=O)NCCOC)C

Origin of Product

United States

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